Naphthol AS-MX
Overview
Description
Naphthol AS-MX is a compound used as a substrate for phosphatase . It is also known as 3-Hydroxy-2-naphtho-2′,4′-xylidide Phosphate, N- (2,4-Dimethylphenyl)-3- (phosphonooxy)-2-naphthalenecarboxamide . It is often used in human osteoblasts and mouse embryonic stem cells for fluorescence staining and analysis .
Molecular Structure Analysis
Naphthol AS-MX has the molecular formula C19H18NO5P . The molecule is stable and has multiple reactive sites that allow it to be utilized in several kinds of organic reactions .Physical And Chemical Properties Analysis
Naphthol AS-MX is a brown powder . It is soluble in ethanol . The compound has a molecular weight of 371.32 .Scientific Research Applications
Multifunctional Material Systems (MFMS)
- Scientific Field : Structural Chemistry
- Application Summary : Naphthol AS-MX is used in the development of efficient multifunctional material systems (MFMS) by using various composite materials .
- Methods of Application : The study involved systematic analysis of 1-naphthols, especially how the type and position of a substituent influence the reactivity and properties, using different electron-directing groups .
- Results : The study found that some molecules could exhibit intramolecular O–H–O interactions. It was also found that for the stability and polarizability tensor values, it is more favorable when both substituents are in the same benzene ring .
Fluorescence Detection in Dioxane Mixtures
- Scientific Field : Biochemistry
- Application Summary : Naphthol AS-MX is used in the detection of fluorescence in high percentages 1,4-dioxane .
- Methods of Application : The study demonstrated the ability to fluorescently detect naphthol AS-MX in high percentages 1,4-dioxane with a fluorescence differential compared with naphthol AS-MX phosphate .
- Results : The study found that intensities and maximum fluorescence wavelengths changed depending on solvent conditions .
Substrate for Alkaline Phosphatase
- Scientific Field : Biochemistry
- Application Summary : Naphthol AS-MX phosphate is used as a substrate for alkaline phosphatase in human osteoblasts and mouse embryonic stem cells .
- Methods of Application : The study used Naphthol AS-MX phosphate as a substrate for alkaline phosphatase in human osteoblasts and mouse embryonic stem cells .
- Results : The study did not provide specific results or outcomes obtained .
Dye Precursor
- Scientific Field : Organic Chemistry
- Application Summary : Naphthol AS-MX and its analogous compounds are used as coupling partners in the preparation of some azo dyes .
- Methods of Application : The study involved the synthesis of azo dyes using Naphthol AS-MX and its analogous compounds as coupling partners .
- Results : The study did not provide specific results or outcomes obtained .
Fluorescence Staining and Analysis
- Scientific Field : Biochemistry
- Application Summary : Naphthol AS-MX phosphate has been used for fluorescence staining and analysis in mouse embryonic stem cell (mESC) coronal plane sections .
- Methods of Application : The study used Naphthol AS-MX phosphate for fluorescence staining and analysis in mouse embryonic stem cell (mESC) coronal plane sections .
- Results : The study did not provide specific results or outcomes obtained .
Histochemical Demonstration of Alkaline Phosphatase
- Scientific Field : Biochemistry
- Application Summary : Naphthol AS-MX phosphate is used as a substrate for the histochemical demonstration of alkaline phosphatase .
- Methods of Application : The study used Naphthol AS-MX phosphate as a substrate for the histochemical demonstration of alkaline phosphatase .
- Results : The study did not provide specific results or outcomes obtained .
Dye Precursor
- Scientific Field : Organic Chemistry
- Application Summary : Naphthol AS-MX and its analogous compounds are used as coupling partners in the preparation of some azo dyes .
- Methods of Application : The study involved the synthesis of azo dyes using Naphthol AS-MX and its analogous compounds as coupling partners .
- Results : The study did not provide specific results or outcomes obtained .
Fluorescence Staining and Analysis
- Scientific Field : Biochemistry
- Application Summary : Naphthol AS-MX phosphate has been used for fluorescence staining and analysis in mouse embryonic stem cell (mESC) coronal plane sections .
- Methods of Application : The study used Naphthol AS-MX phosphate for fluorescence staining and analysis in mouse embryonic stem cell (mESC) coronal plane sections .
- Results : The study did not provide specific results or outcomes obtained .
Histochemical Demonstration of Alkaline Phosphatase
- Scientific Field : Biochemistry
- Application Summary : Naphthol AS-MX phosphate is used as a substrate for the histochemical demonstration of alkaline phosphatase .
- Methods of Application : The study used Naphthol AS-MX phosphate as a substrate for the histochemical demonstration of alkaline phosphatase .
- Results : The study did not provide specific results or outcomes obtained .
Safety And Hazards
Naphthol AS-MX can cause skin irritation and serious eye damage . It may also cause respiratory irritation and is harmful if swallowed or in contact with skin . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust formation when handling this compound .
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-12-7-8-17(13(2)9-12)20-19(22)16-10-14-5-3-4-6-15(14)11-18(16)21/h3-11,21H,1-2H3,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPSNRIENVXKCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059064 | |
Record name | 2-Naphthalenecarboxamide, N-(2,4-dimethylphenyl)-3-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthol AS-MX | |
CAS RN |
92-75-1 | |
Record name | N-(2,4-Dimethylphenyl)-3-hydroxy-2-naphthalenecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92-75-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | C.I. 37527 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092751 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthol AS-MX | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111668 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Naphthol AS-MX | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50682 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Naphthalenecarboxamide, N-(2,4-dimethylphenyl)-3-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Naphthalenecarboxamide, N-(2,4-dimethylphenyl)-3-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxy-2',4'-dimethyl-2-naphthanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.988 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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